3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[3.3]heptane core with a dimethyl substitution at the 3-position and an amine group at the 1-position, forming a hydrochloride salt.
Vorbereitungsmethoden
The synthesis of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the dimethyl groups and the amine functionality. The final step involves the conversion of the free amine to its hydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes involving amine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine group. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride include other spirocyclic amines, such as spiro[3.3]heptan-1-amine and 3,3-dimethylspiro[3.3]heptane. Compared to these compounds, 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which may influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H18ClN |
---|---|
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
3,3-dimethylspiro[3.3]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-7(10)9(8)4-3-5-9;/h7H,3-6,10H2,1-2H3;1H |
InChI-Schlüssel |
XDWUIIMVZVMSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C12CCC2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.